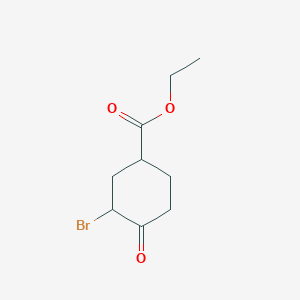
Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
Cat. No. B1601494
Key on ui cas rn:
39086-05-0
M. Wt: 249.1 g/mol
InChI Key: IGOWSOGBQMBHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08772323B2
Procedure details


11.65 g (68.45 mmol) ethyl-4-oxo-cyclohexanecarboxylate are dissolved in 200 ml diethyl ether and cooled to −13° C., at this temperature 3.5 ml (68.45 mmol) bromine are slowly added dropwise. The reaction mixture is extracted with water, with 10% sodium hydrogen carbonate solution and then again with water, then it is dried on magnesium sulphate and the solv. is eliminated completely i. V.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)=[O:5])[CH3:2].[Br:13]Br>C(OCC)C>[Br:13][CH:8]1[C:9](=[O:12])[CH2:10][CH2:11][CH:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are slowly added dropwise
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture is extracted with water, with 10% sodium hydrogen carbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
again with water, then it is dried on magnesium sulphate
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1CC(CCC1=O)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
